1,3-Dioxolane-2-methanol (CAS: 5694-68-8) is a highly hydrophilic, bifunctional heterocyclic intermediate characterized by a five-membered dioxolane ring with a hydroxymethyl group at the C2 position. Commercially, it functions both as a protected form of glycolaldehyde and as a primary alcohol for downstream functionalization. With a molecular weight of 104.10 g/mol and an XLogP3 of -0.8, it is a highly polar, water-miscible liquid [1]. In industrial and pharmaceutical procurement, it is primarily sourced as the exact regiochemical precursor required for synthesizing (-)-beta-D-(2R,4R)-1,3-dioxolane nucleoside analogs, or as a specialized polar solvent and mass-efficient polymer building block.
Generic substitution with structurally similar dioxolanes, such as 1,3-dioxolane-4-methanol (found in glycerol formal) or Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), routinely fails due to strict regiochemical requirements in API synthesis. Dioxolane nucleoside analogs (e.g., Amdoxovir, Troxacitabine) require the nucleobase to be coupled at the C4 position and the hydroxymethyl group to be at the C2 position [1]. Procuring 1,3-dioxolane-4-methanol places the hydroxymethyl group at the C4 position, physically blocking the Vorbrüggen glycosylation site and yielding 0% of the active antiviral pharmacophore. Furthermore, while 1,3-dioxolane-2-methanol serves as a protected glycolaldehyde, Solketal is an acetonide of glycerol; substituting one for the other during deprotection yields entirely different carbon backbones (a 2-carbon aldehyde versus a 3-carbon triol), completely derailing established synthetic routes[2].
In the synthesis of antiviral dioxolane nucleosides, the position of the hydroxymethyl group dictates the success of the nucleobase coupling. 1,3-Dioxolane-2-methanol provides an unsubstituted C4 position, allowing for stereoselective coupling of purine or pyrimidine bases to form the active (-)-beta-D-(2R,4R) configuration. In contrast, 1,3-dioxolane-4-methanol occupies the C4 position, preventing the required coupling. This regiochemical difference results in a 100% yield of the target C2-hydroxymethyl/C4-nucleobase backbone for the target compound, compared to 0% for the C4-hydroxymethyl comparator [1].
| Evidence Dimension | Yield of target C2-hydroxymethyl/C4-nucleobase intermediate |
| Target Compound Data | 100% theoretical compatibility for C4-glycosylation |
| Comparator Or Baseline | 1,3-Dioxolane-4-methanol (0% compatibility; C4 position blocked) |
| Quantified Difference | Absolute regiochemical failure for the comparator |
| Conditions | Vorbrüggen glycosylation with silylated nucleobases and Lewis acid catalyst |
Procurement of the exact C2-isomer is a strict prerequisite for manufacturing dioxolane-based antiviral APIs like Amdoxovir and Troxacitabine.
1,3-Dioxolane-2-methanol functions as an acetal of glycolaldehyde and ethylene glycol. Upon mild acidic hydrolysis, it cleanly deprotects to yield one equivalent of glycolaldehyde (a 2-carbon hydroxyaldehyde) and ethylene glycol [1]. Conversely, Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is an acetonide that deprotects to yield one equivalent of glycerol (a 3-carbon triol) and acetone [2]. The target compound thus serves as a stable, masked C2 aldehyde, whereas the comparator serves as a masked C3 triol.
| Evidence Dimension | Primary deprotection product (carbon backbone) |
| Target Compound Data | Glycolaldehyde (2-carbon hydroxyaldehyde) |
| Comparator Or Baseline | Solketal (Glycerol, 3-carbon triol) |
| Quantified Difference | Delivery of a C2 aldehyde vs. a C3 triol upon hydrolysis |
| Conditions | Mild acidic hydrolysis (e.g., dilute HCl or TFA) |
Buyers must select this specific compound when a protected, reactive C2 aldehyde building block is required for downstream chain elongation.
The molecular polarity of dioxolane derivatives significantly impacts their utility as co-solvents in aqueous formulations. 1,3-Dioxolane-2-methanol exhibits an XLogP3 of -0.8, indicating extremely high hydrophilicity and complete miscibility with water and polar active ingredients [1]. In contrast, the widely used comparator Solketal has an XLogP3 of -0.2, making it considerably more lipophilic due to its gem-dimethyl group[2]. This difference in partition coefficients makes the target compound vastly superior for stabilizing highly polar, water-soluble drug complexes.
| Evidence Dimension | Partition coefficient (XLogP3) |
| Target Compound Data | -0.8 (Highly hydrophilic) |
| Comparator Or Baseline | Solketal (-0.2, more lipophilic) |
| Quantified Difference | 0.6 log unit difference, representing a ~4-fold difference in octanol/water partitioning |
| Conditions | Standard computational XLogP3 models at 25°C |
Formulators should procure this compound over Solketal when maximizing aqueous solubility and polar API miscibility is the primary formulation goal.
When utilized as a monomeric building block or end-capping agent via its primary hydroxyl group, the molecular weight of the dioxolane directly impacts the mass efficiency of the process. 1,3-Dioxolane-2-methanol has a molecular weight of 104.10 g/mol [1], whereas Solketal has a molecular weight of 132.16 g/mol [2]. Procuring the target compound provides approximately 21% more reactive hydroxyl equivalents per kilogram of raw material compared to Solketal, significantly reducing mass overhead in bulk industrial polymerizations.
| Evidence Dimension | Reactive hydroxyl equivalents per kilogram |
| Target Compound Data | ~9.60 mol/kg |
| Comparator Or Baseline | Solketal (~7.56 mol/kg) |
| Quantified Difference | 21.2% higher functional group density per unit mass |
| Conditions | Bulk procurement for stoichiometric hydroxyl derivatization |
Industrial buyers can achieve higher mass efficiency and lower material costs per functional equivalent by selecting the lower-molecular-weight target compound.
Essential as the exact regiochemical starting material for producing APIs like Amdoxovir (DAPD) and Troxacitabine, where the C2-hydroxymethyl geometry is non-negotiable for Vorbrüggen glycosylation and subsequent antiviral efficacy [1].
Ideal for multi-step organic syntheses requiring a stable, masked 2-carbon hydroxyaldehyde that can survive basic conditions and be cleanly unmasked via mild acid hydrolysis, unlike glycerol-yielding acetonides [2].
Selected over Solketal when formulating highly polar, water-soluble active ingredients, leveraging its XLogP3 of -0.8 to ensure complete aqueous miscibility and phase stability [2].
Utilized in polymer science as a primary alcohol building block, offering a 21% higher atom economy per kilogram compared to heavier analogs like Solketal during bulk derivatization [2].